Cas no 2034292-75-4 (N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
- N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclobutanecarboxamide
- N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide
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- Inchi: 1S/C18H23N3O/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)12-11-19-18(22)16-9-6-10-16/h3-5,7-8,16H,6,9-12H2,1-2H3,(H,19,22)
- InChI Key: MWZBWMUOYHJALS-UHFFFAOYSA-N
- SMILES: O=C(C1CCC1)NCCN1C(C)=C(C2C=CC=CC=2)C(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 377
- XLogP3: 2.9
- Topological Polar Surface Area: 46.9
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6525-4851-2μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-5μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-10μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-20μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-1mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-2mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-3mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-4mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-5mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4851-10mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide |
2034292-75-4 | 10mg |
$118.5 | 2023-09-08 |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide
Introduction to N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide (CAS No. 2034292-75-4)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034292-75-4, represents a unique molecular structure that combines a cyclobutane ring with a pyrazole moiety, both of which are well-documented for their pharmacological properties. The presence of the dimethyl and phenyl substituents further enhances its chemical complexity, making it a subject of interest for potential therapeutic applications.
The molecular framework of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide is characterized by its rigid cyclobutane core, which is linked to an ethyl chain terminated by a pyrazole ring. The pyrazole ring itself is a heterocyclic aromatic compound known for its biological activity and has been extensively studied for its role in various pharmacological contexts. The dimethyl groups attached to the pyrazole ring contribute to the compound's lipophilicity, which can influence its absorption and distribution within biological systems.
In recent years, there has been a surge in research focused on developing novel compounds that leverage the structural features of pyrazole derivatives. The combination of the cyclobutane and pyrazole moieties in N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide suggests potential applications in drug discovery, particularly in the modulation of enzyme activity and receptor binding. This compound's unique structure may offer advantages over existing pharmaceuticals by providing a more selective interaction with biological targets.
The pharmacological profile of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide has been explored through various in vitro and in vivo studies. These investigations have highlighted its potential as an inhibitor of certain kinases and other enzymes implicated in inflammatory and neoplastic processes. The rigid structure of the cyclobutane ring helps stabilize the compound's conformation, which can be crucial for maintaining binding affinity to biological targets. Additionally, the presence of the phenyl group may enhance interactions with aromatic residues in protein binding pockets, further improving drug efficacy.
One of the most compelling aspects of this compound is its synthetic accessibility. The modular nature of its structure allows for facile modifications, enabling researchers to explore analogues with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where slight alterations in molecular structure can significantly impact biological activity. Recent advances in synthetic methodologies have made it possible to produce complex molecules like N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide with high precision and yield, facilitating further exploration of its pharmacological potential.
The therapeutic applications of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclobutanecarboxamide are still under investigation, but preliminary findings suggest promising avenues for treating conditions such as cancer and inflammatory diseases. The compound's ability to interact with multiple biological pathways makes it a versatile candidate for drug development. By targeting key enzymes and receptors involved in disease progression, this molecule could offer new therapeutic strategies where existing treatments have shown limitations.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-y)ethyl)cyclobutanecarboxamide exemplifies how structural innovation can drive advancements in medicine. Its unique combination of chemical features positions it as a valuable tool for exploring new therapeutic modalities. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
In conclusion, N-[2-(3,5-dimethyl-octaphenyl-lH-pyrazol-l-yI)ethvl)cyclobutanecarboxamide (CAS No. 2034292-S75-S) is a structurally intriguing compound with significant pharmacological promise. Its unique blend of cyclobutane and pyrazole moieties offers opportunities for developing innovative treatments for various diseases. With ongoing research efforts focused on optimizing its properties and exploring new applications, this molecule represents a promising addition to the pharmaceutical landscape.
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